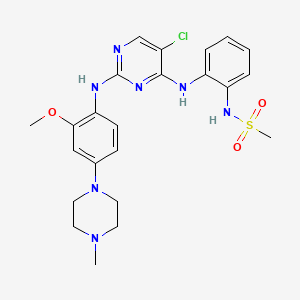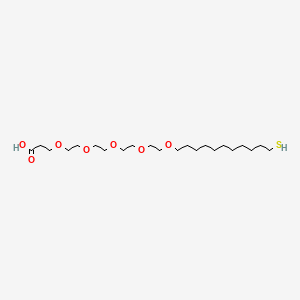
Thiol-C9-PEG5-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiol-C9-PEG5-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its thiol group and a carboxylic acid group, making it a versatile linker in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiol-C9-PEG5-acid is synthesized through a series of chemical reactions involving the coupling of a thiol group with a polyethylene glycol chain and a carboxylic acid group. The synthesis typically involves the following steps:
Thiol Functionalization: The thiol group is introduced to the polyethylene glycol chain through a thiol-ene reaction.
PEGylation: The polyethylene glycol chain is extended by reacting with ethylene oxide.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using a carboxylation reagent
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield, making it suitable for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in Thiol-C9-PEG5-acid can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry: Thiol-C9-PEG5-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to create bioconjugates for targeted drug delivery and imaging applications. The thiol group allows for selective conjugation with proteins and other biomolecules .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages with various substrates .
Mécanisme D'action
Thiol-C9-PEG5-acid functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system. The thiol group of this compound binds to the target protein, while the carboxylic acid group binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Thiol-C9-PEG5: Similar to Thiol-C9-PEG5-acid but lacks the carboxylic acid group.
Thiol-C11-PEG4-acid: Contains a longer alkyl chain and a shorter PEG chain compared to this compound.
Thiol-C8-PEG6-acid: Contains a shorter alkyl chain and a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to its balanced length of the alkyl and PEG chains, providing optimal flexibility and stability for PROTAC synthesis. The presence of both thiol and carboxylic acid groups allows for versatile conjugation with various biomolecules and substrates .
Propriétés
Formule moléculaire |
C22H44O7S |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24) |
Clé InChI |
SCWOQJXEVJAGMQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


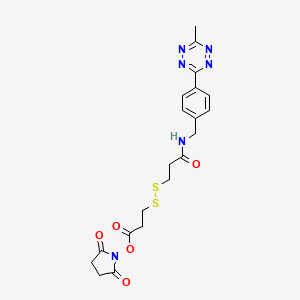
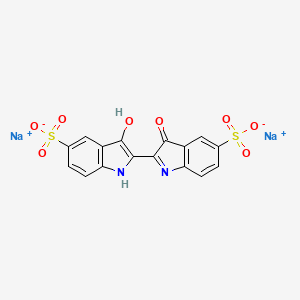

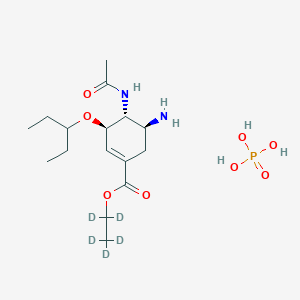
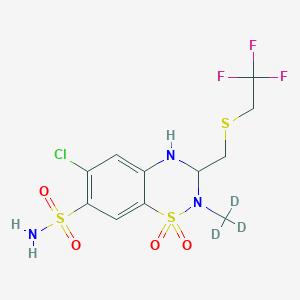
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

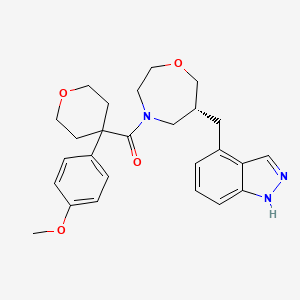
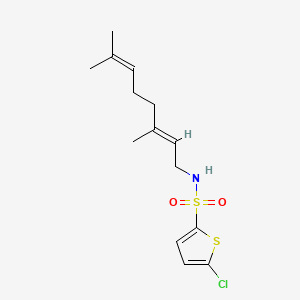
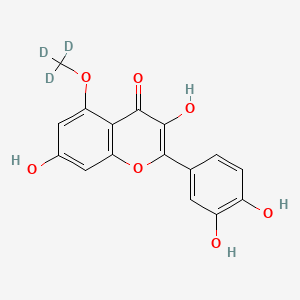
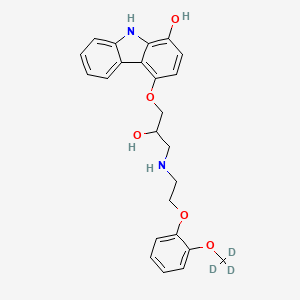
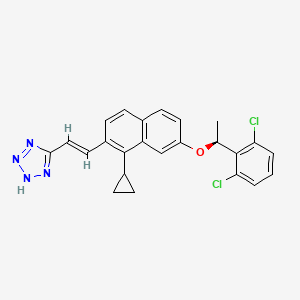
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
